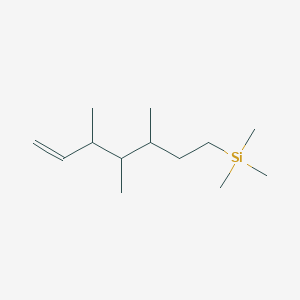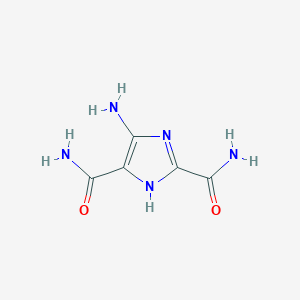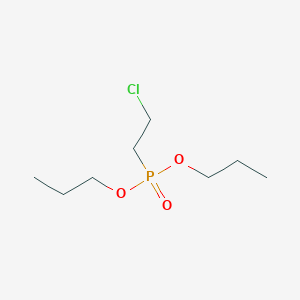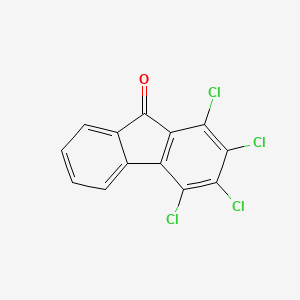
1,2,3,4-Tetrachloro-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrachloro-9H-fluoren-9-one is a chlorinated derivative of fluorenone, a polycyclic aromatic ketone. This compound is characterized by the presence of four chlorine atoms attached to the fluorenone structure, which significantly alters its chemical properties and reactivity. It is a yellow crystalline solid and is primarily used in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrachloro-9H-fluoren-9-one can be synthesized through the chlorination of fluorenone. The process typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the fluorenone ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrachloro-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it back to fluorenone or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state compounds of fluorenone.
Reduction: Fluorenone or partially reduced derivatives.
Substitution: Various substituted fluorenone derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,3,4-Tetrachloro-9H-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It serves as a probe in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrachloro-9H-fluoren-9-one involves its interaction with various molecular targets. The chlorine atoms enhance its reactivity, allowing it to participate in a wide range of chemical reactions. It can act as an electrophile in substitution reactions, and its ketone group can undergo nucleophilic addition reactions. The exact pathways and targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1,2,3,4-Tetrachloro-9H-fluoren-9-one can be compared with other chlorinated fluorenone derivatives such as:
1,2,3,4,5,6,7,8-Octachloro-9H-fluoren-9-one: This compound has eight chlorine atoms, making it more reactive and less stable.
1,2,3,4-Tetrafluoro-9H-fluoren-9-one: The presence of fluorine atoms instead of chlorine alters its reactivity and chemical properties.
9H-Fluoren-9-one: The parent compound without any halogen substitution, which is less reactive compared to its chlorinated derivatives.
This compound stands out due to its specific pattern of chlorination, which provides a unique set of chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
90077-76-2 |
|---|---|
Molecular Formula |
C13H4Cl4O |
Molecular Weight |
318.0 g/mol |
IUPAC Name |
1,2,3,4-tetrachlorofluoren-9-one |
InChI |
InChI=1S/C13H4Cl4O/c14-9-7-5-3-1-2-4-6(5)13(18)8(7)10(15)12(17)11(9)16/h1-4H |
InChI Key |
PGUYPGGAMKORCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid](/img/structure/B14389873.png)
![2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol](/img/structure/B14389875.png)
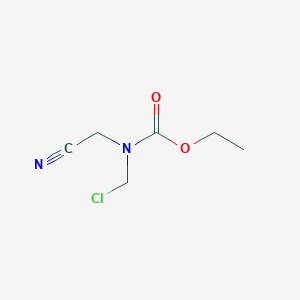
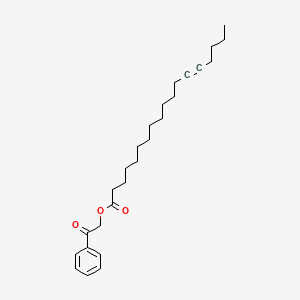
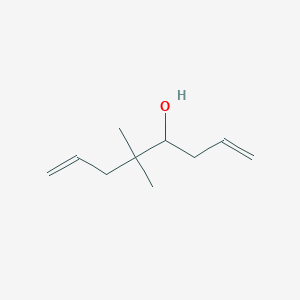
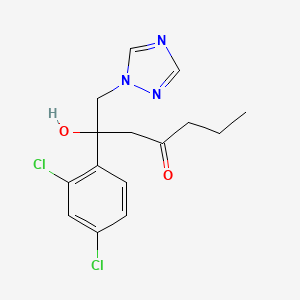
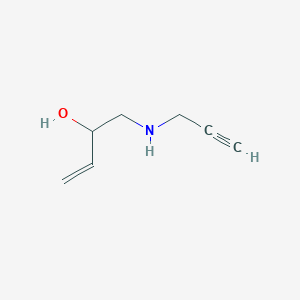
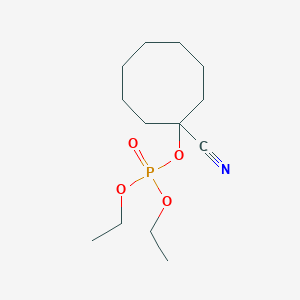
![N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine](/img/structure/B14389938.png)
